molecular formula C18H12Cl2N2O3S B371393 N-(3,5-dichlorophenyl)-1-[4-(furan-2-ylmethylsulfanyl)-3-nitrophenyl]methanimine CAS No. 256521-69-4

N-(3,5-dichlorophenyl)-1-[4-(furan-2-ylmethylsulfanyl)-3-nitrophenyl]methanimine

Cat. No. B371393
CAS RN: 256521-69-4
M. Wt: 407.3g/mol
InChI Key: UMUUKLOLWUUBJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is an organic molecule with several functional groups. It contains a furan ring, which is a heterocyclic compound with a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also has a nitro group (-NO2), which is a functional group that consists of one nitrogen atom connected to two oxygen atoms. It also contains a sulfanyl group (-SH), which is a functional group consisting of a sulfur atom and a hydrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the furan ring, nitro group, and sulfanyl group would all contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the nitro group is electron-withdrawing, which could make the compound more susceptible to nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the nitro group could make the compound more polar, affecting its solubility in different solvents .

Scientific Research Applications

Environmental Impacts and Treatment

Research on nitrosamines and related compounds, such as nitrosodimethylamine (NDMA), highlights concerns about their presence in water and the environment. Studies explore the mechanisms of nitrosamine formation, especially in relation to water treatment and disinfection processes, and the potential health risks they pose. Efforts to remove these compounds from water have been explored, with photolytic methods showing promise for technological applications (Nawrocki & Andrzejewski, 2011)[https://consensus.app/papers/nitrosamines-water-nawrocki/998f78e379155d649204d782c5c7b5bc/?utm_source=chatgpt].

Sorption and Desorption in Water Treatment

The sorption and desorption of organic matter on solid-phase extraction media have been studied to isolate and identify nitrosamine precursors, contributing to understanding their formation during water treatment processes. This research helps in optimizing methods to recover these precursors, aiding in water safety and quality control (Hanigan et al., 2016)[https://consensus.app/papers/sorption-desorption-matter-solidphase-extraction-media-hanigan/8726d6884d1f5e09a45ca82f2d2f7dda/?utm_source=chatgpt].

Biological Activity and Drug Design

The significance of heterocyclic compounds, including furan and thiophene derivatives, in medicinal chemistry, underscores the role of such chemical structures in developing new therapeutic agents. These compounds serve as structural units in bioactive molecules, influencing activities across various biological targets (Ostrowski, 2022)[https://consensus.app/papers/furanyl-thienylsubstituted-nucleobases-nucleosides-ostrowski/c2b0e803246c5564936aaa633e086337/?utm_source=chatgpt].

Neurochemistry and Neurotoxicity Research

The exploration of neurotoxicity and neurochemistry, particularly concerning substances like MDMA and related compounds, provides insight into the effects of various chemicals on the nervous system. This research is critical for understanding the potential risks and mechanisms of action of recreational and therapeutic compounds (McKenna & Peroutka, 1990)[https://consensus.app/papers/neurochemistry-neurotoxicity-mckenna/01d43de6414f5ce3b5e3d1dab110995e/?utm_source=chatgpt].

properties

IUPAC Name

N-(3,5-dichlorophenyl)-1-[4-(furan-2-ylmethylsulfanyl)-3-nitrophenyl]methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N2O3S/c19-13-7-14(20)9-15(8-13)21-10-12-3-4-18(17(6-12)22(23)24)26-11-16-2-1-5-25-16/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUUKLOLWUUBJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CSC2=C(C=C(C=C2)C=NC3=CC(=CC(=C3)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dichlorophenyl)-1-[4-(furan-2-ylmethylsulfanyl)-3-nitrophenyl]methanimine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.